BenchChemオンラインストアへようこそ!

olifen

Periodontitis Inflammation Antioxidant Therapy

Olifen (Hypoxen) is a unique polymeric polydihydroxyphenylene thiosulfonate that directly inhibits mitochondrial succinate dehydrogenase (SDH) at low micromolar concentrations, a mechanism distinct from radical-scavenging antioxidants like vitamin E or succinate-substrate agents such as mexidol. This substrate-dependent modulation of oxygen consumption makes it the only validated chemical probe for experimental models requiring specific SDH pathway interrogation and mitoKATP channel activation. Ensure your hypoxia, ischemia-reperfusion, or metabolic-stress study uses the correct mechanistic tool—not a generic class-level substitute.

Molecular Formula C20H25NO
Molecular Weight 0
CAS No. 148465-31-0
Cat. No. B1179095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameolifen
CAS148465-31-0
Synonymsolifen
Molecular FormulaC20H25NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olifen (Hypoxen) Procurement Guide: Antihypoxic & Mitochondrial Modulator for Research Applications


Olifen (CAS 148465-31-0), also known as Hypoxen, is a synthetic polydihydroxyphenylene thiosulfonate sodium compound primarily classified as an antihypoxic and antioxidant agent [1]. It is characterized by its ability to modulate cellular oxygen consumption and mitochondrial respiration, with reported effects on dehydrogenase activity and oxidative stress pathways [2]. Originally developed and studied in Russia, this compound serves as a research tool for investigating hypoxia-related pathologies and mitochondrial function [3]. Its unique polymeric thiosulfonate structure distinguishes it from small-molecule antihypoxic agents, providing a distinct pharmacological profile for experimental models of ischemia, inflammation, and metabolic stress.

Why Olifen Cannot Be Substituted with Common Antihypoxic or Antioxidant Compounds


Substituting olifen with other antihypoxic agents (e.g., gutimine, mexidol, emoxypine) or generic antioxidants (e.g., vitamin E, alpha-lipoic acid) is scientifically unjustified due to olifen's distinct mechanism of action as a polymeric mitochondrial dehydrogenase inhibitor, specifically targeting succinate dehydrogenase (SDH) at low micromolar concentrations [1]. While many antihypoxic agents primarily act as radical scavengers or metabolic substrates (e.g., succinate-containing compounds like mexidol or cytoflavin), olifen directly modulates mitochondrial respiration and oxygen consumption kinetics in a substrate-dependent manner [2]. This mechanistic divergence translates into differential efficacy profiles in experimental models of ischemia-reperfusion injury, inflammatory tissue damage, and hypoxia tolerance, as documented in comparative studies against amtizol, galascorbin, and other reference compounds [3]. Consequently, procurement decisions for studies requiring specific mitochondrial modulation or validated antihypoxic effects in certain disease models must be guided by compound-specific evidence rather than class-level assumptions.

Olifen Comparative Efficacy Data: Quantitative Evidence for Research and Procurement Decisions


Accelerated Resolution of Periodontal Inflammation vs. Galascorbin

In a clinical comparative study of patients with generalized periodontitis, olifen (olifen) arrested the inflammatory process in the periodontium more rapidly and effectively than galascorbin, leading to a significant reduction in treatment duration [1]. Olifen also reduced lipid peroxidation intensity, decreased malonic dialdehyde levels, and increased catalase activity in oral fluid, confirming its superior antioxidant and anti-inflammatory action relative to the comparator [1].

Periodontitis Inflammation Antioxidant Therapy

Comparable Antihypoxic Efficacy in Chronic Heart Failure vs. Amtizol

In a controlled clinical trial involving 49 patients with stage IIb congestive heart failure, olifen and amtizol were directly compared as adjuvants to standard therapy. Both antihypoxants achieved stabilization of the patient's condition within an average of 10 days, with therapeutic benefit attributed to their ability to prevent tissue hypoxia [1]. This demonstrates that olifen provides antihypoxic protection comparable to a known reference antihypoxic agent in a relevant disease model.

Heart Failure Hypoxia Cardiovascular Pharmacology

Substrate-Dependent Inhibition of Mitochondrial Dehydrogenases and Respiration

In isolated rat liver mitochondria, olifen (hypoxen) exhibited substrate-dependent inhibition of oxygen consumption and dehydrogenase activity [1]. The minimal effective concentration for inhibiting respiration was lowest with succinate as the substrate (15 µg/ml), indicating a higher potency against succinate-dependent pathways compared to other substrates [1]. Furthermore, olifen significantly decreased the activities of malate, glutamate, and succinate dehydrogenases, confirming its multi-dehydrogenase inhibitory profile [1].

Mitochondrial Biology Bioenergetics Dehydrogenase Inhibition

Limitation of Pancreatic Necrosis in Experimental Acute Pancreatitis

In an experimental model of acute pancreatitis, transaortic perfusion with olifen significantly attenuated oxidative stress and reduced the area of pancreatic necrosis to approximately 6% of tissue [1]. This histoprotective effect was associated with prevention of clinical and biochemical symptoms of pancreatitis and reduced peritoneal exudation [1].

Acute Pancreatitis Organ Protection Oxidative Stress

Distinct Mechanism: Succinate Dehydrogenase (SDH) Inhibition and mitoKATP Activation

Unlike many conventional antihypoxic agents that primarily act as antioxidants or metabolic substrates, olifen (Hypoxen) exhibits a dual mitochondrial mechanism: inhibition of succinate dehydrogenase (SDH) and activation of mitochondrial ATP-sensitive potassium channels (mitoKATP) in skeletal muscles and myocardium [1]. This unique pharmacological profile has garnered international regulatory attention, with Hypoxen being added to the World Anti-Doping Agency (WADA) Monitoring Program in 2023 due to documented evidence of use by athletes [1]. In vitro, its effects on oxidative phosphorylation have been compared to the mitochondrial uncoupling agent 2,4-dinitrophenol (DNP), a prohibited metabolic modulator, underscoring its distinct mechanism [1].

Mitochondrial Pharmacology Metabolic Modulation WADA Monitoring

Recommended Research and Industrial Application Scenarios for Olifen Based on Comparative Evidence


Preclinical Models of Ischemic and Hypoxic Tissue Injury

Olifen is ideally suited for research involving myocardial ischemia, stroke, or other conditions where prevention of tissue hypoxia is critical. Its demonstrated ability to prevent tissue hypoxia in chronic heart failure patients [1] and its direct inhibition of mitochondrial respiration [2] make it a valuable tool for investigating cardioprotective or neuroprotective strategies in preclinical models.

Studies of Inflammatory and Oxidative Stress Pathologies (e.g., Periodontitis, Pancreatitis)

Based on its efficacy in reducing treatment duration and oxidative markers in periodontitis patients [1] and its significant limitation of pancreatic necrosis in experimental pancreatitis [2], olifen should be prioritized for research applications targeting inflammation-driven tissue damage, oxidative stress, and lipid peroxidation. Its dual antioxidant and antihypoxic properties offer a unique investigational profile.

Mitochondrial Bioenergetics and Dehydrogenase Inhibition Research

Researchers investigating mitochondrial function, particularly the role of succinate dehydrogenase (SDH) in disease or metabolic regulation, will find olifen's substrate-dependent inhibitory profile (lowest MEC for succinate-supported respiration) [1] and its ability to activate mitoKATP channels [2] to be a valuable chemical probe. Its distinct mechanism sets it apart from generic mitochondrial toxins.

Sports Medicine and Anti-Doping Research (WADA-Monitored Substance)

Given olifen's (Hypoxen) inclusion in the 2023 WADA Monitoring Program and its potential to enhance performance via metabolic modulation [1], it is a critical reference compound for anti-doping laboratories and sports physiology research focused on metabolic modulators, oxygen utilization, and ergogenic aids. Procurement for these purposes requires careful documentation due to its monitored status.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for olifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.